molecular formula C16H22N6O B12191853 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol

Cat. No.: B12191853
M. Wt: 314.39 g/mol
InChI Key: OQWWEWDHSSMTBW-UHFFFAOYSA-N
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Description

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol is a complex organic compound that features a pteridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactions One common approach is to start with the pteridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol include:

  • 2-(1-Cyclohexenyl)ethylamine
  • Cyclohexenone
  • 2-(2-Aminoethylamino)ethanol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pteridine core with the cyclohex-1-enylethyl and ethan-1-ol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

2-[[2-[2-(cyclohexen-1-yl)ethylamino]pteridin-4-yl]amino]ethanol

InChI

InChI=1S/C16H22N6O/c23-11-10-19-15-13-14(18-9-8-17-13)21-16(22-15)20-7-6-12-4-2-1-3-5-12/h4,8-9,23H,1-3,5-7,10-11H2,(H2,18,19,20,21,22)

InChI Key

OQWWEWDHSSMTBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

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